Trpc6-IN-3

Catalog No.
S12878692
CAS No.
2311863-36-0
M.F
C22H22FN5O3
M. Wt
423.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trpc6-IN-3

CAS Number

2311863-36-0

Product Name

Trpc6-IN-3

IUPAC Name

[4-(6-aminopyridazin-3-yl)piperidin-1-yl]-[5-(4-fluorophenoxy)-4-methoxypyridin-2-yl]methanone

Molecular Formula

C22H22FN5O3

Molecular Weight

423.4 g/mol

InChI

InChI=1S/C22H22FN5O3/c1-30-19-12-18(25-13-20(19)31-16-4-2-15(23)3-5-16)22(29)28-10-8-14(9-11-28)17-6-7-21(24)27-26-17/h2-7,12-14H,8-11H2,1H3,(H2,24,27)

InChI Key

JUALOUHZJJERQT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC=C1OC2=CC=C(C=C2)F)C(=O)N3CCC(CC3)C4=NN=C(C=C4)N

Trpc6-IN-3 is a selective inhibitor of the transient receptor potential canonical type 6 channel, commonly referred to as TRPC6. This ion channel is primarily permeable to calcium ions and plays a significant role in various physiological processes, including vascular function, kidney filtration, and neuronal signaling. The inhibition of TRPC6 has garnered interest due to its potential therapeutic implications in diseases characterized by abnormal calcium signaling, such as hypertension, heart failure, and kidney disorders.

The primary chemical reaction associated with Trpc6-IN-3 involves its interaction with the TRPC6 channel, where it binds selectively to inhibit channel activity. This inhibition prevents calcium influx into cells, thereby modulating downstream signaling pathways that are activated by TRPC6. The specific binding mechanism and the resultant conformational changes in the channel are crucial for understanding how Trpc6-IN-3 exerts its pharmacological effects.

Trpc6-IN-3 has been shown to exhibit significant biological activity by selectively inhibiting TRPC6-mediated calcium influx. This action leads to decreased intracellular calcium levels, which can affect various cellular processes such as contraction in smooth muscle cells and cytokine release in immune cells. Studies have demonstrated that the blockade of TRPC6 channels can attenuate pathological conditions associated with excessive calcium signaling, including inflammation and hypertrophy in cardiac and vascular tissues .

  • Formation of key intermediates: Utilizing condensation reactions to form intermediate compounds that serve as building blocks.
  • Functional group modifications: Employing techniques such as alkylation or acylation to introduce necessary functional groups that enhance selectivity for the TRPC6 channel.
  • Purification: Techniques such as recrystallization or chromatography are used to purify the final compound.

The detailed synthetic pathway is often proprietary and published in specialized chemical literature.

Trpc6-IN-3 has potential applications in both research and clinical settings:

  • Research: It is utilized in studies investigating the role of TRPC6 in various physiological and pathological processes, particularly those involving calcium signaling.
  • Therapeutics: Given its ability to inhibit TRPC6, Trpc6-IN-3 may be developed into a therapeutic agent for conditions like cardiac hypertrophy, pulmonary edema, and other diseases linked to dysregulated calcium homeostasis.

Interaction studies of Trpc6-IN-3 focus on its binding affinity and selectivity towards TRPC6 compared to other ion channels. These studies often employ techniques such as:

  • Radiolabeled ligand binding assays: To quantify the binding affinity of Trpc6-IN-3 for TRPC6.
  • Electrophysiological methods: Such as patch-clamp techniques to assess the functional impact of Trpc6-IN-3 on TRPC6 activity.
  • Cellular assays: To evaluate the biological effects of Trpc6-IN-3 on cellular responses mediated by TRPC6 activation.

Such studies are essential for validating the specificity of Trpc6-IN-3 and its potential side effects when used pharmacologically.

Several compounds share structural or functional similarities with Trpc6-IN-3, particularly those targeting other transient receptor potential channels or ion channels involved in calcium signaling. Notable examples include:

Compound NameTarget ChannelKey Features
Trpc3-IN-1Transient receptor potential canonical type 3Selective inhibitor; similar mechanism
GsMTx4Mechanosensitive channelsPeptide inhibitor; affects stretch responses
Larixyl AcetateTransient receptor potential canonical type 6Potent blocker; used in inflammatory studies

Uniqueness of Trpc6-IN-3:
Trpc6-IN-3 is distinguished by its selective inhibition of TRPC6 without significantly affecting other related channels, making it a valuable tool for dissecting the specific roles of TRPC6 in various biological contexts .

XLogP3

2.1

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

423.17066774 g/mol

Monoisotopic Mass

423.17066774 g/mol

Heavy Atom Count

31

UNII

3GKI6RVI0V

Dates

Last modified: 08-10-2024

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